Butyl undec-10-enoate Butyl undec-10-enoate Butyl undecylenate, also known as fema 2216, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Butyl undecylenate is considered to be a practically insoluble (in water) and relatively neutral molecule. Butyl undecylenate has been primarily detected in urine. Within the cell, butyl undecylenate is primarily located in the membrane (predicted from logP) and cytoplasm. Butyl undecylenate has a butter, fatty, and floral taste.
Brand Name: Vulcanchem
CAS No.: 109-42-2
VCID: VC21004656
InChI: InChI=1S/C15H28O2/c1-3-5-7-8-9-10-11-12-13-15(16)17-14-6-4-2/h3H,1,4-14H2,2H3
SMILES: CCCCOC(=O)CCCCCCCCC=C
Molecular Formula: C15H28O2
Molecular Weight: 240.38 g/mol

Butyl undec-10-enoate

CAS No.: 109-42-2

Cat. No.: VC21004656

Molecular Formula: C15H28O2

Molecular Weight: 240.38 g/mol

* For research use only. Not for human or veterinary use.

Butyl undec-10-enoate - 109-42-2

Specification

CAS No. 109-42-2
Molecular Formula C15H28O2
Molecular Weight 240.38 g/mol
IUPAC Name butyl undec-10-enoate
Standard InChI InChI=1S/C15H28O2/c1-3-5-7-8-9-10-11-12-13-15(16)17-14-6-4-2/h3H,1,4-14H2,2H3
Standard InChI Key GRAORJFMGCQWRN-UHFFFAOYSA-N
SMILES CCCCOC(=O)CCCCCCCCC=C
Canonical SMILES CCCCOC(=O)CCCCCCCCC=C

Introduction

Chemical Identity and Nomenclature

Butyl undec-10-enoate (CAS: 109-42-2) is an ester formed from butanol and 10-undecenoic acid. It is known by several alternative names in scientific literature and commercial applications:

  • Butyl 10-undecenoate

  • Butyl 10-undecylenate

  • Butyl undecylenate

  • n-Butyl 10-undecenoate

  • 10-Undecenoic acid, butyl ester

The compound has a molecular formula of C15H28O2 with a canonical SMILES notation of CCCCOC(=O)CCCCCCCCC=C. Its IUPAC standard InChI key is GRAORJFMGCQWRN-UHFFFAOYSA-N, providing a unique identifier for this specific chemical structure .

Physical and Chemical Properties

Basic Physical Properties

Butyl undec-10-enoate presents as a colorless to light yellow liquid with a distinctive cream and wine-like aroma, making it particularly suitable for flavoring applications. Its key physical properties are summarized in the following table:

PropertyValue
Molecular Weight240.387 g/mol
Density0.875 g/cm³
Melting Point1.3°C (estimate)
Boiling Point301.7°C at 760 mmHg or 125-128°C at 400Pa
Flash Point128°C
Vapor Pressure0.00104 mmHg at 25°C
Refractive Index1.444

These properties indicate a relatively high boiling point typical of medium-chain esters, with low volatility at room temperature as evidenced by its low vapor pressure .

Molecular Structure and Chemical Properties

The molecular structure of butyl undec-10-enoate features a terminal alkene group connected to a long hydrocarbon chain, which is esterified with butanol. This structure confers specific chemical properties that influence its behavior in various applications:

PropertyValue
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count13
Topological Polar Surface Area26.3 Ų
Heavy Atom Count17
Complexity187.0

The absence of hydrogen bond donors coupled with its limited number of hydrogen bond acceptors indicates low water solubility but good solubility in organic solvents. The high number of rotatable bonds (13) suggests significant molecular flexibility, which may contribute to its effectiveness as a flavoring agent by enhancing receptor interactions .

Analytical and Spectroscopic Data

Gas Chromatography Retention Indices

Gas chromatography is commonly used for the identification and quantification of butyl undec-10-enoate in various matrices. The compound's retention behavior across different chromatographic columns provides valuable data for analytical chemists:

Column TypeActive PhaseRetention Index (I)Conditions
CapillarySE-30 (non-polar)1660Custom temperature program
CapillarySupelcowax-10 (polar)197260m/0.32mm/0.25μm, He, 50°C for 15 min, 2K/min to 230°C
CapillaryCarbowax 20M (polar)1954Custom temperature program

These retention indices serve as reference points for the identification of butyl undec-10-enoate in complex mixtures, particularly in flavor and fragrance analysis .

Spectral Properties

Applications and Uses

Food Industry Applications

Butyl undec-10-enoate is primarily used as a flavoring agent in the food industry. Its cream and wine-like aroma makes it particularly suitable for creating specific flavor profiles. The compound is utilized in various food categories with established usage limits:

Food CategoryMaximum Usage Level (mg/kg)
Beverages0.90
Cold Drinks2.0
Candies6.6
Baked Products7.8
Gum Candy0.40-60.0
Alcoholic Beverages5.0
Coatings5.0

These established usage limits ensure the safe application of the compound while achieving the desired flavor enhancement .

Production Methods

The industrial production of butyl undec-10-enoate typically involves the direct esterification of 10-undecenoic acid with 1-butanol. The process is carried out by heating and boiling these reagents in the presence of concentrated sulfuric acid, which serves as the catalyst for the esterification reaction. Alternatively, the reaction can be conducted in benzene solution to facilitate the removal of water generated during the esterification process, thereby driving the reaction to completion .

This synthetic route represents a straightforward and economically viable method for large-scale production, with starting materials that are readily available from commercial sources.

Regulatory BodyEvaluation ResultYear
JECFA (Joint FAO/WHO Expert Committee on Food Additives)"No safety concern at current levels of intake when used as a flavoring agent"1998
FDAListed in §172.515 with usage "limited to appropriate amount"-
FEMAGRAS (Generally Recognized As Safe) status-

These regulatory approvals support the compound's safety for its intended uses when employed within established guidelines .

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